molecular formula C9H12N2 B2468111 3-Ethylbenzenecarboximidamide CAS No. 1378459-44-9

3-Ethylbenzenecarboximidamide

Cat. No.: B2468111
CAS No.: 1378459-44-9
M. Wt: 148.209
InChI Key: GSUXLJRJSVMQEN-UHFFFAOYSA-N
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Description

3-Ethylbenzenecarboximidamide, with the molecular formula C10H15N3, is a chemical compound of interest in various research fields. Compounds with the carboximidamide functional group are often investigated for their potential biological activity and as key intermediates in organic synthesis and pharmaceutical development. The structure, featuring a benzenecarboximidamide core with an ethyl substituent, suggests potential for use in building more complex molecules or in medicinal chemistry research. This product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic uses and is strictly not for personal use. Researchers should consult the safety data sheet and handle this material adhering to all appropriate laboratory safety protocols.

Properties

IUPAC Name

3-ethylbenzenecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-2-7-4-3-5-8(6-7)9(10)11/h3-6H,2H2,1H3,(H3,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUXLJRJSVMQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Pathways and Mechanistic Studies Involving 3 Ethylbenzenecarboximidamide and Amidine Analogs

Fundamental Reactivity of the Amidine Functional Group

The unique electronic structure of the amidine group, which can be considered a nitrogen analog of a carboxylic acid, imparts a rich and varied reactivity profile. It contains an amino nitrogen with a lone pair of electrons conjugated with the π-system of a carbon-nitrogen double bond (imine). semanticscholar.org This arrangement is central to its chemical characteristics.

Amidines are strong organic bases, a property derived from the nature of their conjugate acids. semanticscholar.org Protonation occurs preferentially at the sp²-hybridized imino nitrogen atom. This event leads to the formation of a symmetrical amidinium cation, which is significantly stabilized by the delocalization of the positive charge across the N-C-N system. semanticscholar.orgresearchgate.net This is analogous to the resonance stabilization observed in carboxylate anions. semanticscholar.org

The resonance stabilization can be depicted by two primary contributing structures, where the positive charge is shared equally between the two nitrogen atoms. This delocalization enhances the stability of the protonated form, thereby increasing the basicity of the parent amidine compared to a simple amine or imine. reddit.com

Table 1: Resonance Structures of Protonated Amidine

Structure Description
Initial protonation at the imino nitrogen. The positive charge is localized on this nitrogen.
Delocalization of the π-electrons results in the formation of a new C-N double bond, shifting the positive charge to the other nitrogen atom.

The amidine functional group exhibits dual reactivity, capable of acting as both a nucleophile and, under certain conditions, an electrophile.

Nucleophilic Character : The lone pair of electrons on the sp³-hybridized amino nitrogen and the π-system of the C=N bond allow amidines to function as effective nucleophiles. They have been widely employed as nucleophilic catalysts in various organic reactions, including acyl transfers, aldol (B89426) reactions, and conjugate additions. rsc.org The nucleophilicity is centered on the nitrogen atoms, which can attack electron-deficient centers. semanticscholar.org

Electrophilic Character : While inherently nucleophilic, the amidine carbon can be rendered electrophilic. Activation is typically required, for example, by protonation or by coordination to a Lewis acid. In strongly acidic media, dicationic species can form, which are highly electrophilic. semanticscholar.org These "superelectrophilic" amidine dications are potent alkylating agents, reacting readily with various nucleophiles. acs.org This electrophilic nature is crucial for certain cyclization and addition reactions where the amidine carbon becomes a site of attack.

Catalytic Reactions Involving Amidine Intermediates or Substrates

The unique structural and electronic properties of amidines like 3-Ethylbenzenecarboximidamide make them ideal substrates and directing groups in transition metal catalysis. They are particularly valuable in C-H activation and annulation reactions for the efficient construction of nitrogen-containing heterocycles. researchgate.netresearchgate.net

Transition metal catalysts, particularly those based on rhodium and copper, can coordinate to the amidine moiety, enabling the activation of otherwise inert C-H bonds. This strategy facilitates the formation of complex cyclic structures through annulation reactions, where new rings are fused onto the existing molecular framework.

Rhodium(III) complexes are highly effective catalysts for C-H activation directed by amidine groups. researchgate.netrsc.org In these transformations, the amidine typically serves as a bidentate directing group, coordinating to the rhodium center. This coordination positions the metal catalyst in proximity to an ortho C-H bond on an aryl substituent, facilitating its cleavage via a concerted metalation-deprotonation mechanism.

The resulting rhodacycle intermediate is a key species that can then react with various coupling partners, such as alkynes or alkenes, in an annulation cascade. researchgate.netresearchgate.net This process allows for the atom-economical synthesis of diverse N-heterocycles, including isoquinolines and pyrido[3,4-b]indol-1-ones. rsc.orgresearchgate.net Mechanistic studies, including deuterium-labeling experiments, have indicated that the C-H bond cleavage is often the rate-limiting step in the catalytic cycle. researchgate.netacs.org

Table 2: Overview of Rh(III)-Catalyzed Annulation with Amidine Analogs

Coupling Partner Heterocyclic Product Key Features
AlkynesIsoquinolinesProceeds via oxidative annulation. The catalyst engages in two compatible catalytic cycles in one pot. researchgate.net
Sulfoxonium YlidesIsoquinolinesC-H activation followed by intermolecular annulation. Can proceed under additive-free conditions. rsc.org
DiynesFused N-HeterocyclesA cascade [5 + 1] annulation/5-exo-cyclization process. The diyne acts as a one-carbon partner. acs.org
AlkenesDihydroisoquinolones[4+2] cycloaddition enabled through C-H activation. Efficient at room temperature. organic-chemistry.org

Copper-catalyzed reactions provide an efficient and economical route for the synthesis of benzimidazoles from amidine precursors. semanticscholar.orgnih.gov This transformation involves an intramolecular oxidative C-H amination, where a new C-N bond is formed between the amidine nitrogen and an aryl C-H bond. researchgate.netsemanticscholar.org

The proposed mechanism for the Cu(II)-catalyzed process typically involves four key steps:

C-H Activation : The reaction initiates with the activation of an aromatic C-H bond by the Cu(II) catalyst, proceeding through a concerted metalation-deprotonation (CMD) pathway. nih.gov

Oxidation : The resulting Cu(II) intermediate undergoes oxidation to a Cu(III) species. nih.gov

Deprotonation : The imino group of the amidine is deprotonated. nih.gov

Reductive Elimination : The final C-N bond is formed via reductive elimination from the Cu(III) center, which regenerates the active copper catalyst and releases the benzimidazole (B57391) product. nih.govorganic-chemistry.org

This method is valued for its use of an inexpensive and less toxic metal catalyst and often employs molecular oxygen as the terminal oxidant, making it an environmentally benign process. semanticscholar.orgacs.org The reaction tolerates a wide range of functional groups, providing access to a diverse library of benzimidazole derivatives. organic-chemistry.org

Transition Metal-Catalyzed C-H Activation and Annulation Reactions

Mechanistic Pathways of Metal-Carbene Migratory Insertion

The migratory insertion of a carbene into a metal-ligand bond is a fundamental step in many organometallic catalytic cycles. wikipedia.orgnih.gov In the context of amidine chemistry, this pathway is crucial for certain annulation reactions that form heterocyclic systems. The general mechanism involves the migration of an anionic ligand (like an aryl group) from the metal center to the adjacent, electrophilic carbene carbon. wikipedia.orgnih.gov

A proposed mechanistic pathway for an iridium(III)-catalyzed annulation reaction highlights this process. nih.gov Initially, a nitrogen carbene precursor, such as a sulfonyl azide (B81097), coordinates with the metal center and eliminates dinitrogen gas to generate a reactive iridium-carbene species. nih.gov Subsequently, an Ir–Ar bond, formed through C-H activation of an N-aryl amidine, undergoes migratory insertion into the carbene unit. nih.gov This key step forms a new carbon-carbon bond and generates an intermediate which can then proceed through further steps, such as migratory insertion into the C=N bond of the amidine, to afford the final heterocyclic product. nih.gov

The key steps in the metal-carbene migratory insertion pathway are:

Carbene Formation: A carbene precursor reacts with the metal catalyst to form a metal-carbene complex.

Migratory Insertion: An adjacent anionic ligand (e.g., aryl, alkyl) on the metal center migrates to the carbene carbon.

Intermediate Formation: A new, larger organic ligand is formed, attached to the metal center, creating a coordinatively unsaturated site.

Further Reaction/Reductive Elimination: The intermediate can undergo further reactions or reductive elimination to release the final product and regenerate the active catalyst. nih.gov

Role in Lewis Acid and Hydrogen-Bonding Catalysis

While often recognized as strong organic bases, amidines and their derivatives play significant roles in catalysis that extend beyond simple proton abstraction. bath.ac.ukrsc.org Their unique structural features allow them to act as powerful hydrogen-bond donors and to interact effectively with Lewis acids, thereby activating substrates and controlling stereochemistry in various reactions.

The amidine functional group contains both hydrogen-bond donor (N-H) and acceptor (C=N) sites, enabling it to engage in specific, directional interactions. researchgate.net The protonated form, the amidinium ion, is an especially potent double hydrogen-bond donor. princeton.edu This enhanced donor capability stems from its positive charge, which increases the acidity of the N-H protons. princeton.edu In catalytic applications, this allows the amidinium moiety to bind and activate electrophilic substrates. For instance, in aza-Henry reactions, bifunctional catalysts containing a guanidinium (B1211019) group (a related structure) can position both the electrophile (ketimine) and the nucleophile (nitromethane) through a network of hydrogen bonds, facilitating the carbon-carbon bond formation in a stereocontrolled manner. semanticscholar.org

Amidine derivatives also interact with Lewis acids. The lone pair on the imine nitrogen can coordinate to a Lewis acidic center, such as a boron compound. rsc.org This interaction polarizes the amidine, enhancing its reactivity. A proposed mechanism for the transformation of an unsaturated N²-sulfonyl amidine involves the initial interaction of a BF₂OTf Lewis acid with the imine nitrogen. This coordination populates a zwitterionic resonance form of the amidine, which is the key intermediate for a subsequent 1,7-H shift, activating a C-H bond and leading to cyclization. rsc.org

Catalysis TypeRole of Amidine/AmidiniumMechanism of ActivationExample Reaction
Hydrogen-Bonding Acts as a single or double H-bond donor.Binds and polarizes electrophiles and/or organizes nucleophiles. semanticscholar.orgAza-Henry Reaction
Lewis Acid Imine nitrogen acts as a Lewis base.Coordinates to a Lewis acid, increasing the electrophilicity of the amidine backbone. rsc.orgDomino 1,7-H shift and 6π electrocyclisation

Intermediate Compound Formation in Catalytic Cycles

Amidines and their derivatives are frequently observed as key intermediates in a variety of transition metal-catalyzed reactions. Their ability to coordinate to metals and undergo transformations within the coordination sphere is central to the construction of complex molecules.

In palladium-catalyzed reactions, such as aminoimidoylation, amidine-containing intermediates are central to the catalytic cycle. One proposed pathway involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by the migratory insertion of an isocyanide. The resulting intermediate can then react with an amine to form a palladium complex containing the amidine moiety. This complex can then undergo reductive elimination to release the amidine product and regenerate the Pd(0) catalyst. nih.gov In some cases, a second isocyanide insertion can occur, leading to a more complex Pd-tert-butyliminoacyl-tert-butyliminocarbamoyl intermediate before reductive elimination. nih.gov

Iridium-catalyzed C-H activation and dehydrogenative coupling reactions also feature amidine-based intermediates. For example, in the synthesis of benzimidazoles from tertiary amines and arylamines, a proposed mechanism involves the C-H insertion of the Ir(I) catalyst, assisted by coordination to an amino group, to generate an Ir(III) hydride intermediate. After the release of a hydrogen molecule, a stable Ir(III) intermediate is formed, which is crucial for the subsequent cyclization and product formation. rsc.org Similarly, in the annulation of N-aryl amidines, the reaction proceeds through intermediates where the amidine is bound to the iridium center during the C-H activation and migratory insertion steps. nih.gov

A domino reaction catalyzed by a boron Lewis acid provides another example, where an acyclic unsaturated amidine is transformed into a cyclic product. The catalytic cycle proceeds through a zwitterionic intermediate formed by the coordination of the amidine's imine nitrogen to the Lewis acid. This intermediate facilitates a pericyclic 1,7-H shift, leading to a new intermediate that undergoes a subsequent 6π electrocyclisation to form the final cyclic amidine. rsc.org

Formation of Complex Heterocyclic Systems

Imidazole (B134444) Formation from Imidamides and Carboxylic Acids

The synthesis of the imidazole ring is a cornerstone of heterocyclic chemistry, and classical methods often involve the condensation of a 1,2-diamine equivalent with a one-carbon synthon, such as an aldehyde, orthoester, or carboxylic acid. wikipedia.orguobasrah.edu.iq Imidamides (also known as diamidides) can serve as effective 1,2-diamine surrogates in these cyclization reactions.

The general pathway for imidazole formation from an imideamide and a carboxylic acid involves a condensation-cyclization sequence. The reaction is typically promoted by heat or acid catalysis. The mechanism proceeds via the nucleophilic attack of one of the amino groups of the imideamide onto the carbonyl carbon of the carboxylic acid, forming a tetrahedral intermediate. Subsequent dehydration leads to the formation of an N-acylamidine intermediate. The second amino group then attacks the newly formed amide carbonyl, initiating an intramolecular cyclization. A final dehydration step from the resulting cyclic intermediate yields the aromatic imidazole ring.

While the direct reaction between a simple imideamide and a carboxylic acid is a plausible route, variations of this strategy are well-documented. For instance, the condensation of o-phenylenediamine (B120857) with carboxylic acids is a standard method for producing benzimidazoles, which shares the same fundamental reaction mechanism. uobasrah.edu.iq The formation of imidazoles can also proceed through the condensation of α-amino hemiaminals with carboxylic acids, which represents a related mechanistic pathway. researchgate.net

Benzimidazole Synthesis via Ir-Catalyzed Annulation

Iridium-catalyzed C-H activation and annulation reactions have emerged as powerful and efficient methods for the synthesis of benzimidazoles, offering advantages such as high atom economy and mild reaction conditions. rsc.org These strategies often utilize amidine derivatives as key reactants.

A particularly effective method involves the Ir(III)-catalyzed annulation of imidamides with sulfonyl azides, which provides direct access to 1,2-disubstituted benzimidazoles in high yields. bohrium.com This reaction proceeds through a cascade involving C-H activation, cyclization, and amination. Another prominent approach is the redox-neutral annulation of N-functionalized anilines with dioxazolones, which proceeds via a C–H activation–amidation–cyclization pathway, with CO₂ and H₂O as the only byproducts. acs.orgnih.gov

Supported iridium catalysts have also been developed for the dehydrogenative synthesis of benzimidazoles from primary alcohols and phenylenediamine derivatives. rsc.org In this heterogeneous system, highly dispersed iridium(0) nanoparticles on a titania support show excellent activity, achieving high turnover numbers and allowing for catalyst recycling with negligible metal leaching. rsc.org Furthermore, iridium catalysts facilitate the acceptorless dehydrogenative coupling of tertiary amines and arylamines, where an iridium-mediated C-H activation mechanism is proposed to generate the benzimidazole core with the release of hydrogen gas. rsc.org

Catalyst SystemReactantsProduct TypeKey FeaturesReference
[CpIrCl₂]₂/AgNTf₂N-functionalized anilines, Dioxazolones2-Substituted BenzimidazolesRedox-neutral, C-H activation/amidation pathway acs.org
Ir(1.0 wt%)/TiO₂Phenylenediamine, Primary Alcohols2-Substituted BenzimidazolesHeterogeneous, Dehydrogenative coupling, Recyclable rsc.org
[Ir(cod)Cl]₂2-(N,N-dialkylamino)-anilines1,2-Disubstituted BenzimidazolesAcceptorless dehydrogenative coupling, C-H activation rsc.org
[CpIr(OTs)₂]Imidamides, Sulfonyl Azides1,2-Disubstituted BenzimidazolesHigh regioselectivity, Good functional group tolerance bohrium.com

Pyrazole (B372694) Derivative Formation

Amidines are versatile precursors for the synthesis of various nitrogen-containing heterocycles, including pyrazole derivatives, particularly fused pyrazole systems. While the direct cyclization of an acyclic amidine to form a simple pyrazole is less common, the amidine moiety is frequently incorporated into a larger framework that then undergoes cyclization, or it is used as a reactant to build upon a pre-existing pyrazole ring.

One notable application is the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. beilstein-journals.orgnih.gov In this approach, amidines are condensed with 2-amino-5-substituted-1,3,4-thiadiazoles. The reaction, often facilitated by microwave irradiation in acetic acid, involves the amidine acting as a dinucleophile or its equivalent to form the six-membered pyrimidine (B1678525) ring fused to a pyrazole precursor. beilstein-journals.orgnih.gov

Similarly, cyclic amidines that incorporate a pyrazole structure are valuable intermediates for creating more complex fused heterocycles. For example, 5-amino-3-ureido-1H-pyrazole-4-carboxylic acid ethyl ester, which contains a cyclic amidine-like urea (B33335) moiety, serves as a key building block for synthesizing pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a] rsc.orgrsc.orgnih.govtriazines. researchgate.net These reactions demonstrate the utility of the amidine functionality as a reactive handle for annulation reactions, where it provides the necessary nitrogen atoms to complete the new heterocyclic ring. The synthesis of pyrazolo[3,4-b]pyridines can also be achieved through multicomponent reactions involving 5-aminopyrazoles, aldehydes, and various ketones, where the amino group of the pyrazole acts as part of an amidine-like system to initiate cyclization. beilstein-journals.orgnih.gov

Dihydroquinazolinone Synthesis from Imidamides

The synthesis of quinazolinone and dihydroquinazolinone scaffolds is a significant area of medicinal chemistry. One effective strategy involves the use of N-aryl amidines as key intermediates. This pathway leverages the nucleophilic character of the amidine nitrogen to achieve cyclization with an electrophilic center on the aryl ring.

A prominent method involves the palladium-catalyzed N-arylation of amidines with 2-halobenzoate esters. In this reaction, an amidine, such as a derivative of this compound, is coupled with an ortho-halobenzoate. The resulting N-aryl amidine intermediate then undergoes an intramolecular cyclization. This cyclization occurs through the nucleophilic attack of one of the amidine nitrogens onto the ester carbonyl group. The subsequent elimination of an alcohol molecule yields the stable, aromatic quinazolin-4(3H)-one core nih.gov. To obtain the 2,3-dihydroquinazolinone, a reduction of the C=N bond of the quinazolinone product would be necessary, or the reaction can be controlled to yield the dihydro- product directly under specific conditions.

This synthetic route is notable for its efficiency and the ability to construct the quinazolinone skeleton in good yields from readily available starting materials nih.gov. An alternative, though less direct, approach involves the heterocyclization of 2-aminobenzylamines with various C2 donors, which proceeds through an intermediate that shares features with an amidine before ring closure to form the dihydroquinazoline (B8668462) structure nih.gov.

The general mechanism can be summarized as:

N-Arylation : Coupling of the amidine with an ortho-functionalized aryl compound (e.g., 2-iodobenzoate).

Intramolecular Cyclization : Nucleophilic attack from the amidine nitrogen onto an electrophilic site (e.g., ester carbonyl) on the ortho-substituent.

Condensation/Elimination : Loss of a small molecule (e.g., methanol (B129727) from an ester) to form the heterocyclic ring.

This method highlights the utility of the imidamide group as a versatile building block for constructing complex heterocyclic systems.

Intermolecular and Intramolecular Reaction Dynamics

The formation and subsequent reactions of amidines are governed by fundamental principles of intermolecular and intramolecular dynamics, including nucleophilic addition, cyclization, and aromatization.

The most direct and atom-economical method for synthesizing amidines, including this compound, is the nucleophilic addition of an amine to a nitrile. mdpi.com The carbon-nitrogen triple bond in a nitrile is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. However, this reaction often has a significant activation barrier. nih.gov

To facilitate this addition, the nitrile group must be activated. This is commonly achieved through:

Protonation or Lewis Acid Coordination : An acid protonates the nitrile nitrogen, or a Lewis acid (e.g., ZnCl₂, AlCl₃) coordinates to it. This enhances the electrophilicity of the carbon atom, making it more reactive towards the amine nucleophile. mdpi.com

Formation of Nitrilium Ions : In some cases, highly reactive nitrilium intermediates are generated, which readily react with amines. nih.govnih.gov

The mechanism proceeds via the attack of the amine's lone pair of electrons on the electrophilic nitrile carbon, breaking the pi-bond and forming a tetrahedral intermediate. A proton transfer then leads to the final amidine adduct. chemistrysteps.comlibretexts.org

The reaction of primary amines with activated nitriles can lead to a mixture of E and Z isomers of the resulting amidine. In contrast, the addition of secondary amines often proceeds with high selectivity, leading exclusively to the E-isomer. mdpi.com The stereochemical outcome can be influenced by non-covalent interactions, such as hydrogen bonding between the incoming nucleophile and the substrate, which can stabilize the transition state leading to a specific isomer. nih.gov

ReactantsCatalyst/ConditionsProduct(s)Key Findings
Primary Amines + Activated NitrilesMild conditionsMixture of E and Z amidine isomersStereoselectivity is determined by the transition state structure. mdpi.comnih.govnih.gov
Secondary Amines + Activated NitrilesMild conditionsExclusively E amidine isomersReaction is highly stereoselective. mdpi.com
Amines + NitrilesZinc(II) speciesZinc(II) amidine complexes and amidinium saltsThe nature of the products depends heavily on the reaction conditions. rsc.org
Amines + NitrilesLewis Acids (e.g., AlCl₃, TiCl₄)AmidinesStoichiometric amounts of Lewis acids are often required to facilitate the reaction. mdpi.com

The amidine functional group is a key participant in a variety of cyclization reactions used to build heterocyclic scaffolds. These processes can be triggered by the inherent nucleophilicity of the amidine nitrogens or by external reagents that initiate an intramolecular cascade.

One pathway involves the reaction of amidines with other unsaturated systems. For instance, amidines can react with 1,2,3-triazines and 1,2,3,5-tetrazines in a process that involves nucleophilic attack, elimination of N₂, and subsequent 6π-electrocyclic ring closure to form aromatic pyrimidines or 1,3,5-triazines. nih.govrsc.org This demonstrates the ability of the amidine to act as a dinucleophile in building a new aromatic ring.

Another strategy is amidine-triggered intramolecular cyclization. In these reactions, a nucleophilic amidine can attack an internal electrophilic site within the same molecule, such as an isonitrile group, to initiate ring formation. This leads to the creation of cyclic amidinium salts, which can be further transformed into stable heterocyclic products like quinolines. nih.gov

Once a cyclized, non-aromatic intermediate is formed, a subsequent aromatization step is often required to yield the final stable product. This can occur spontaneously through the elimination of a small molecule or be induced by an oxidizing agent. The oxidative aromatization of dihydro-aza-heterocycles is a common final step in these synthetic sequences, converting the partially saturated ring into a fully delocalized aromatic system. nih.gov

Reaction TypeReactantsProductMechanism Highlights
Addition/Elimination/CyclizationAmidines + 1,2,3-TriazinesPyrimidinesInvolves initial nucleophilic attack, N₂ elimination, and 6π electrocyclization. nih.gov
Amidine-Triggered Cyclizationo-Alkynylisocyanobenzenes + Bicyclic AmidinesLactam-Derived QuinolinesInitiated by nucleophilic attack of the amidine, followed by intramolecular cyclization. nih.gov
6π-Electrocyclic Ring ClosureN-sulfonyl triazoles + ArylaminesCyclic Amidine FluorophoresProceeds through ketenimine and imine intermediates before ring closure. rsc.org
Oxidative AromatizationDihydro-azolo nih.govwikipedia.orgpyrimidinesAromatic azolo nih.govwikipedia.orgpyrimidinesConverts the dihydro- intermediate to the aromatic product, though side reactions can occur. nih.gov

Computational and Theoretical Chemistry Studies of 3 Ethylbenzenecarboximidamide Analogs

Quantum Mechanical (QM) Approaches

Quantum mechanical methods are employed to describe the electronic structure of molecules, providing accurate information about their geometry, energy, and various molecular properties. These techniques are essential for understanding the intrinsic characteristics of 3-Ethylbenzenecarboximidamide analogs.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of multi-electron systems. scirp.org It has become a workhorse in quantum chemistry due to its favorable balance of accuracy and computational cost. nih.gov For aromatic amidines, DFT calculations are crucial for determining key molecular-level descriptors, including molecular orbital energies, atomic charge distributions, and local electron densities. ufms.br

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule; a smaller gap generally implies higher reactivity. science.gov DFT calculations, often using hybrid functionals like B3LYP, can accurately predict these values, allowing for a comparative analysis of different analogs. For instance, the introduction of electron-donating or electron-withdrawing substituents on the benzene (B151609) ring can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's electronic properties and reactivity. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties of Benzamidine (B55565) Analogs.
CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
Benzamidine-6.25-1.105.15
4-Aminobenzamidine-5.80-0.954.85
4-Nitrobenzamidine-7.10-2.504.60

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely solely on theoretical principles and physical constants without the inclusion of empirical data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-HF methods provide a rigorous approach to studying molecular systems.

These methods are particularly valuable for computational thermochemistry, which involves calculating thermodynamic properties such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). For instance, quantum chemistry calculations have been used to model the potential energy surface and determine the Gibbs free energy for the hydrolysis of benzamidinium compounds. anu.edu.au Such studies can elucidate reaction mechanisms by identifying transition states and intermediates, providing a detailed, energetic landscape of the chemical process. anu.edu.au This information is vital for predicting reaction rates and understanding the stability of different species under various conditions. anu.edu.au

Table 2: Hypothetical Ab Initio Thermochemical Data for a Reaction Involving a Benzamidine Analog at 298 K.
Thermodynamic QuantityReactant ComplexTransition StateProduct Complex
Enthalpy (ΔH) (kcal/mol)0.0+15.2-5.8
Gibbs Free Energy (ΔG) (kcal/mol)0.0+18.5-3.1

Determining the precise three-dimensional structure of a molecule is fundamental to understanding its function. Computational methods can predict optimized molecular geometries by finding the lowest energy arrangement of atoms. The B3LYP functional combined with a split-valence basis set like 6-311G(d,p) or 6-311++G(d,p) is a widely used and reliable approach for geometry optimization and vibrational frequency calculations of organic molecules. nih.govufms.br

These calculations provide detailed structural parameters, including bond lengths, bond angles, and dihedral angles. researchgate.net Furthermore, once the optimized geometry is obtained, the same level of theory can be used to compute the harmonic vibrational frequencies. These theoretical frequencies correspond to the fundamental modes of molecular vibration and can be correlated with experimental data from infrared (IR) and Raman spectroscopy. nih.gov A comparison between calculated and experimental spectra helps in the definitive assignment of vibrational bands to specific functional groups and motions within the molecule. nih.gov

Table 3: Comparison of Calculated and Typical Experimental Structural and Vibrational Data for the Amidine Group in a Benzamidine Analog.
ParameterCalculated Value (B3LYP/6-311G(d,p))Typical Experimental Value
Geometrical Parameters
C-N Bond Length (Å)1.3851.37 - 1.39
C=N Bond Length (Å)1.2801.27 - 1.29
N-C-N Bond Angle (°)121.5120 - 122
Vibrational Frequencies (cm-1)
C=N Stretch16551640 - 1660
N-H Bend16101590 - 1620

Molecular Simulation Techniques

While QM methods are excellent for analyzing static properties of single molecules, molecular simulation techniques are used to study the dynamic behavior of larger, more complex systems over time.

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time by numerically solving Newton's equations of motion. lew.ro This technique provides an atomistic view of dynamic processes, such as conformational changes, ligand binding, and solvation effects.

For analogs of this compound, MD simulations are particularly powerful for studying their interactions with biological macromolecules like proteins. The trypsin-benzamidine complex is a classic system that has been extensively studied using MD to reconstruct the complete binding process. nih.gov These simulations can reveal the kinetic pathways of an inhibitor diffusing from a solvent to its binding site, identifying transient intermediate states along the way. lew.ronih.gov By analyzing the simulation trajectories, researchers can gain insights into the stability of the protein-ligand complex, the role of specific amino acid residues in binding, and the influence of water molecules in the active site. nih.gov

Table 4: Typical Parameters for an MD Simulation of a Benzamidine Analog with a Protein Target.
ParameterTypical Value/Setting
Force FieldAMBER, CHARMM, OPLS
Solvent ModelExplicit (e.g., TIP3P water)
System Size~50,000 - 100,000 atoms
Simulation Time100 ns - 1 µs
Temperature300 K
Pressure1 atm
Primary OutputsTrajectory files (coordinates over time), RMSD, hydrogen bond analysis

Molecular Mechanics (MM) is the foundational method for MD simulations. It uses classical force fields to describe the potential energy of a system as a function of its atomic coordinates. While computationally efficient and suitable for large systems, MM cannot describe processes involving changes in electronic structure, such as bond formation or breaking. grafiati.com

To overcome this limitation, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods were developed. grafiati.com In a QM/MM simulation, the system is partitioned into two regions. A small, chemically active part (e.g., the ligand and the key residues in an enzyme's active site) is treated with a more accurate but computationally expensive QM method. The rest of the system (the bulk of the protein and solvent) is treated with a faster MM force field. usc.edu This approach combines the accuracy of QM with the efficiency of MM, making it possible to study chemical reactions in complex biological environments. usc.edunih.gov For a this compound analog, a QM/MM approach would be ideal for modeling its covalent inhibition of an enzyme or for accurately calculating binding affinities where charge transfer and polarization effects are significant. xray.cz

Table 5: Example of a QM/MM Partitioning Scheme for an Enzyme-Inhibitor System.
ComponentDescription
QM Region Includes the benzamidine analog, the side chains of key active site residues (e.g., Asp, Ser, His), and any reacting water molecules. This region is treated with a QM method like DFT.
MM Region Includes the rest of the protein backbone and side chains, other water molecules, and counter-ions. This region is treated with a classical force field (e.g., AMBER).
Boundary Covalent bonds crossing the QM/MM boundary are treated with special methods, such as the link-atom approach, to ensure a smooth connection between the two regions.

In Silico Modeling for Chemical Systems

In silico modeling has become an indispensable tool in chemical and pharmaceutical research, allowing scientists to predict and analyze molecular behavior, interactions, and properties before undertaking expensive and time-consuming laboratory experiments. For analogs of this compound, these methods are crucial for understanding their potential as enzyme inhibitors and for predicting their chemical reactivity.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein. Benzamidine and its derivatives are classic inhibitors of serine proteases, such as trypsin and thrombin, making them ideal subjects for docking studies. nih.gov

Molecular dynamics (MD) simulations can further refine these docked poses, providing insights into the stability of the protein-ligand complex and the dynamic nature of the interactions over time. nih.govresearchgate.net

Table 1: Example Molecular Docking Results for this compound Analogs against a Serine Protease

Compound Docking Score (kcal/mol) Key Interacting Residues Predicted Interactions
Benzamidine -6.5 Asp189, Gly219, Ser190 Salt bridge, H-bond
This compound -7.8 Asp189, Gly219, Val213 Salt bridge, H-bond, Hydrophobic
3-Chlorobenzenecarboximidamide -7.2 Asp189, Gly219, Ser190 Salt bridge, H-bond

Note: Data are illustrative and based on typical findings for benzamidine derivatives.

While molecular docking predicts binding poses, the analysis of non-covalent interactions (NCI) provides a deeper, qualitative understanding of the forces that stabilize a molecular complex. researchgate.net Methods based on the Reduced Density Gradient (RDG) allow for the visualization of weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, in three-dimensional space. nih.gov

In an NCI analysis of a this compound analog bound to a protein, the results are typically displayed as isosurfaces between the ligand and the protein residues. These surfaces are color-coded to indicate the nature of the interaction:

Blue surfaces indicate strong, attractive interactions like hydrogen bonds and salt bridges.

Green surfaces represent weaker, delocalized van der Waals interactions, which would be expected between the ethylphenyl group and hydrophobic residues in the binding pocket.

Red surfaces signify repulsive steric clashes, which can destabilize the complex.

This analysis complements docking studies by visually confirming the key interactions and highlighting areas of potential steric hindrance that could guide further structural modifications of the analog. researchgate.netrsc.org

Computational chemistry is a powerful tool for elucidating reaction mechanisms, predicting the catalytic activity of compounds, and understanding reaction pathways. For amidine-containing molecules, theoretical calculations can map out the energy landscape of a chemical reaction, identifying transition states and intermediates to determine the most favorable pathway. nih.gov

For instance, computational studies have been used to investigate the reaction between amidines and azines. Theoretical calculations of the reaction energetics revealed that a stepwise addition/N₂ elimination/cyclization mechanism is significantly more favorable than a previously assumed concerted or stepwise Diels-Alder pathway. acs.org By calculating the activation energies for each step, researchers can predict reaction rates and understand how substituents on the amidine analog, such as an ethyl group, might influence the reaction kinetics.

Table 2: Hypothetical Energy Profile for a Proposed Amidine Reaction Pathway

Step Species Relative Energy (kcal/mol) Description
1 Reactants 0.0 Starting Materials
2 Transition State 1 (TS1) +15.2 Nucleophilic attack
3 Intermediate 1 (IM1) -5.7 Tetrahedral intermediate
4 Transition State 2 (TS2) +10.8 Rate-determining step
5 Intermediate 2 (IM2) -12.3 Cyclized intermediate

Note: Energy values are illustrative of a computationally derived reaction coordinate.

Crystal Structure Prediction and Analysis

Understanding how molecules pack in a solid state is critical for materials science and pharmaceutical development. Computational methods allow for the prediction of crystal structures and the detailed analysis of the intermolecular forces that govern them.

XPac is a specialized software tool used for the quantitative comparison of crystal packing in a series of structurally related compounds. rsc.org It is particularly useful for studying isostructurality—the phenomenon where different molecules crystallize in the same or very similar arrangements. The primary output of an XPac analysis is the dissimilarity index (x), which provides a numerical value for how much two crystal structures deviate from perfect geometrical similarity. researchgate.net

Table 3: Illustrative XPac Dissimilarity Indices (x) for a Series of Substituted Benzenecarboximidamide Analogs

Compound Pair Comparison Dissimilarity Index (x) Interpretation
3-Methyl vs. 3-Ethyl 1.5 Highly isostructural
3-Ethyl vs. 3-Chloro 3.2 Borderline isostructural
3-Ethyl vs. 3-Bromo 3.5 Borderline isostructural
3-Ethyl vs. 3-Iodo 6.8 Anisostructural (different packing)

Note: Data are hypothetical, based on trends observed in similar organic compounds.

The PIXEL method is a semi-empirical approach used to calculate the lattice energy of a crystal by summing the interaction energies between a central molecule and all its neighbors. dntb.gov.ua Crucially, PIXEL partitions the total interaction energy into four physically meaningful components: Coulombic (electrostatic), polarization, dispersion (van der Waals), and repulsion. This allows for a detailed chemical interpretation of the forces holding the crystal together. nih.gov

For a crystal of this compound, PIXEL calculations would quantify the contributions of different types of intermolecular interactions. For example, the strong hydrogen bonds formed by the amidine group would be reflected in a large Coulombic energy contribution for specific molecular pairs. The packing of the ethylphenyl groups would be dominated by dispersion forces. By analyzing the energy components for each significant molecular pair, a comprehensive picture of the crystal's energetic landscape can be constructed.

Table 4: Example PIXEL Energy Calculation for the Strongest Dimer Motif in a Hypothetical this compound Crystal

Energy Component Value (kJ/mol)
Coulombic (E_coul) -35.8
Polarization (E_pol) -10.5
Dispersion (E_disp) -28.2
Repulsion (E_rep) +21.7
Total Interaction Energy (E_tot) -52.8

| Total Lattice Energy (Sum over all pairs) | -135.5 |

Note: Data are illustrative, based on typical values for hydrogen-bonded organic crystals.

Computational Insights into Solid-State Phenomena

Computational chemistry provides a powerful lens for investigating the solid-state properties of this compound and its analogs, offering insights into crystal packing, polymorphism, and the intricate network of intermolecular interactions that govern the crystalline state. While specific experimental crystallographic data for this compound is not publicly available, theoretical studies on analogous aromatic and amidine-containing molecules allow for a detailed projection of its solid-state behavior. These computational approaches are crucial for predicting the most stable crystal structures and understanding the subtle energetic balances that can lead to different polymorphic forms.

At the heart of these computational investigations are quantum mechanical methods, particularly Density Functional Theory (DFT). DFT calculations, often augmented with dispersion corrections (DFT-D), are adept at modeling the noncovalent interactions that are paramount in molecular crystals. nih.gov These interactions include hydrogen bonding, π-π stacking, and weaker C-H···π interactions, all of which are expected to play a significant role in the crystal lattice of this compound.

Crystal Packing and Intermolecular Interactions:

The solid-state structure of this compound analogs is largely dictated by the interplay of hydrogen bonds formed by the carboximidamide group and van der Waals interactions involving the aromatic ring and the ethyl substituent. The amidine moiety is a potent hydrogen bond donor and acceptor, capable of forming robust dimeric synthons or extended chains, which are common motifs in the crystal structures of related compounds like benzamides. nih.govmdpi.com

Computational models of N,N'-diphenyl formamidines have shown that E-anti isomers tend to form dimeric units through N-H···N hydrogen bonds, while E-syn isomers often assemble into one-dimensional chains. rsc.org For this compound, similar dimeric or catemeric hydrogen-bonding patterns are anticipated to be the primary organizing force in the crystal lattice.

The ethyl group, while not as influential as the strongly interacting amidine group, will also affect the crystal packing. Alkyl substituents can influence π-π stacking interactions, not by significantly altering the electronics of the aromatic ring, but through direct, local interactions with neighboring molecules. acs.orgacs.org The ethyl group's conformational flexibility can also play a role in achieving efficient crystal packing, potentially leading to polymorphism.

Polymorphism and Crystal Structure Prediction:

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration for pharmaceutical and materials science applications. Computational crystal structure prediction (CSP) methods are employed to explore the potential polymorphic landscape of a given molecule. escholarship.org These methods typically involve generating a multitude of plausible crystal packing arrangements and then ranking them based on their calculated lattice energies.

For analogs of this compound, CSP studies would likely reveal several energetically low-lying potential crystal structures. The relative stability of these putative polymorphs is often very small, and the form that crystallizes can be highly dependent on experimental conditions. Computational techniques can help to rationalize the existence of different polymorphs by analyzing the subtle differences in their intermolecular interaction energies.

Illustrative Computational Data:

To provide a clearer picture of the types of insights gained from these computational studies, the following tables present hypothetical data for two predicted polymorphs of a this compound analog. This data is representative of what would be generated in a typical computational solid-state analysis.

Table 1: Calculated Lattice Energies and Properties of Two Hypothetical Polymorphs of a this compound Analog

PropertyPolymorph A (Dimer Motif)Polymorph B (Chain Motif)
Space GroupP2₁/cP-1
Lattice Energy (kJ/mol)-120.5-118.2
Density (g/cm³)1.251.22
Hydrogen Bond TypeN-H···N DimerN-H···N Chain
H-Bond Distance (Å)1.982.05

This table showcases how computational methods can predict the relative stability and structural properties of different polymorphic forms. Polymorph A, with a more negative lattice energy, is predicted to be the more stable form.

Table 2: Symmetry-Adapted Perturbation Theory (SAPT) Energy Decomposition for the Dimer in Polymorph A (kJ/mol)

Energy ComponentValue
Electrostatics-75.3
Exchange60.1
Induction-20.8
Dispersion-84.5
Total Interaction -120.5

SAPT analysis provides a detailed breakdown of the forces holding the crystal together. nih.gov In this hypothetical case, both electrostatic interactions (from hydrogen bonding) and dispersion forces (from π-π and other van der Waals contacts) are shown to be major contributors to the stability of the crystal lattice.

Coordination Chemistry of Amidine and Benzimidamide Ligands

Amidines as Neutral Ligands and Anions

Amidines, characterized by the R-C(NR')NR''R''' functional group, can coordinate to metal centers in both their neutral and anionic (amidinato) forms. In their neutral state, they act as two-electron donors, typically coordinating through the more basic and less sterically hindered imino lone pair. nih.gov This coordination is a key aspect in various catalytic processes. bohrium.com

Deprotonation of the N-H bond in a primary or secondary amidine yields the corresponding amidinate anion. These anionic ligands are powerful two-electron donors and have been extensively used to stabilize a wide array of transition metal, main group, and f-element complexes. researchgate.netresearchgate.net The amidinate ligand's ability to chelate and bridge metal centers contributes significantly to the stability and structural diversity of the resulting complexes.

Coordination Modes to Metal Centers

The versatility of amidine and benzimidamide ligands is particularly evident in their diverse coordination modes to metal centers. These have been extensively characterized, often by X-ray crystallography. bohrium.com The primary coordination modes include:

Monodentate: The ligand binds to the metal center through a single nitrogen atom. This is more common for neutral amidine ligands.

Bidentate (Chelating): The amidinate anion coordinates to a single metal center through both nitrogen atoms, forming a stable four-membered ring. researchgate.netbohrium.com This is a very common coordination mode.

Bridging: The amidinate ligand can bridge two or more metal centers. This can occur in several ways, including μ-η¹,η¹ and μ-η¹,η² bridging modes, facilitating the formation of dinuclear and polynuclear complexes. bohrium.comacs.org

Beyond these fundamental modes, more complex coordination behaviors have been observed, such as ortho-metallation, where a substituent on the amidine ligand undergoes C-H activation and binds to the metal center. bohrium.com

Table 1: Common Coordination Modes of Amidine/Benzimidamide Ligands

Coordination ModeDescription
MonodentateBinds through one nitrogen atom.
Bidentate (Chelating)Binds to a single metal via both nitrogen atoms.
Bridging (μ-η¹,η¹)Bridges two metal centers, with each nitrogen binding to one metal.
Bridging (μ-η¹,η²)Bridges two metal centers, with one nitrogen binding to both metals and the other to one.

Synthesis and Structure of Metal-Amidine Complexes

The synthesis of metal-amidine complexes can be achieved through several routes. A prevalent method involves the reaction of a lithiated amidine with a metal halide. bohrium.com This salt metathesis reaction is a versatile approach for introducing the amidinate ligand to a metal center. wikipedia.org Another common method is the direct amination of nitriles in the presence of a metal ion, which can promote the nucleophilic attack of an amine on the nitrile carbon. rsc.org

Spectroscopic Signatures of Metal Coordination

The coordination of amidine or benzimidamide ligands to a metal center induces characteristic changes in their spectroscopic properties, which are useful for characterization.

Infrared (IR) Spectroscopy: The ν(C=N) stretching frequency in the IR spectrum is particularly sensitive to coordination. Upon coordination, this band often shifts to lower wavenumbers due to the delocalization of electron density within the N-C-N fragment of the amidinate ligand. The position and intensity of the N-H stretching vibration (for neutral amidines) can also be affected. Different bonding modes can exhibit characteristic absorptions. bohrium.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the solution-state structure of diamagnetic metal-amidine complexes. The chemical shifts of the protons and carbons in the vicinity of the N-C-N core are influenced by coordination. For paramagnetic complexes, NMR signals can be significantly broadened and shifted. sphinxsai.com Dynamic processes, such as ligand exchange or fluxional behavior, can also be studied using variable-temperature NMR experiments. acs.org

Table 2: General Spectroscopic Changes Upon Amidine Coordination

Spectroscopic TechniqueObserved Change
Infrared (IR)Shift in ν(C=N) and ν(N-H) stretching frequencies.
Nuclear Magnetic Resonance (NMR)Change in chemical shifts of protons and carbons near the N-C-N core.

Formation and Reactions of Amidines at Metal Centers

Metal centers can play a crucial role in both the formation and subsequent reactions of amidine ligands. The metal can act as a Lewis acid, activating a coordinated nitrile towards nucleophilic attack by an amine to form an amidine. rsc.orgmdpi.com This metal-templated synthesis can provide access to amidines and their complexes that might be difficult to prepare by other means.

Once coordinated, the amidine ligand can undergo various reactions. For example, the N-H bond of a coordinated neutral amidine can be deprotonated to form an amidinate complex. The reactivity of the C-N bonds within the coordinated amidine can also be modified, leading to transformations such as insertion reactions. nih.gov Furthermore, the amidine ligand can act as a directing group in transition-metal catalyzed C-H bond activation reactions, enabling the synthesis of various nitrogen-containing heterocyclic compounds. nih.gov

Applications in Catalysis and Material Science

The unique properties of metal-amidine complexes have led to their application in various fields, most notably in catalysis and materials science.

In catalysis , metal-amidinate complexes have shown significant promise, particularly in the field of olefin polymerization. researchgate.net The steric and electronic properties of the amidinate ligand can be fine-tuned to control the activity and selectivity of the catalyst. Group 4 amidinate complexes, for instance, have been investigated as post-metallocene olefin polymerization catalysts. researchgate.net Beyond polymerization, these complexes have found applications in a range of organic transformations, including hydrosilylation and cyclopropanation. researchgate.netnih.gov

In materials science , metal-amidinate complexes are valuable as volatile precursors for the deposition of thin films and nanomaterials through techniques like Atomic Layer Deposition (ALD) and Metal-Organic Chemical Vapor Deposition (MOCVD). researchgate.net The volatility and thermal stability of these complexes are key attributes for these applications. The ability to tailor the ligand structure allows for control over the properties of the resulting materials.

3 Ethylbenzenecarboximidamide As a Building Block in Organic Synthesis

Precursor in Heterocyclic Ring Formation

The amidine functional group is pre-configured with the necessary atoms to form a segment of various heterocyclic rings. By reacting with appropriate bifunctional reagents, 3-Ethylbenzenecarboximidamide can undergo cyclization reactions to yield diverse aromatic systems. This approach is fundamental to the construction of many important classes of heterocycles.

Imidazole (B134444) rings are a common feature in many biologically active molecules. While various methods exist for their synthesis, the use of amidines is a direct and efficient strategy. This compound can react with α-dicarbonyl compounds or α-haloketones in a condensation reaction to form 2,4,5-trisubstituted imidazoles. In this synthesis, the amidine provides the N-C-N fragment that forms the core of the imidazole ring. The reaction typically proceeds by initial condensation, followed by cyclization and subsequent dehydration or dehydrohalogenation to yield the aromatic imidazole ring. The 3-ethylphenyl group from the starting material becomes the substituent at the 2-position of the imidazole core.

Table 1: Representative Synthesis of 2-Aryl-1H-imidazoles from Benzamidine (B55565) Derivatives This table illustrates the general applicability of benzamidines in imidazole synthesis. The reaction conditions can be adapted for this compound.

Amidine PrecursorReagentProductYield (%)
BenzamidineBenzil, NH₄OAc2,4,5-Triphenyl-1H-imidazoleHigh
4-MethoxybenzamidineChloroacetone2-(4-Methoxyphenyl)-4-methyl-1H-imidazoleModerate
This compound (proposed)α-Bromoacetophenone2-(3-Ethylphenyl)-4-phenyl-1H-imidazoleN/A

Benzimidazoles are a privileged scaffold in pharmaceutical chemistry, found in drugs such as proton pump inhibitors and anthelmintics. nih.gov A powerful method for synthesizing 2-substituted benzimidazoles involves the intramolecular cyclization of N-(2-haloaryl)amidines. nih.govorganic-chemistry.org In this approach, this compound would first be N-arylated with a suitable 1-halo-2-nitrobenzene derivative, followed by reduction of the nitro group to an amine. The resulting N-(2-aminophenyl)-3-ethylbenzenecarboximidamide can then undergo acid-catalyzed cyclodehydration.

Alternatively, a more direct route involves the intramolecular C-N cross-coupling of an N-(2-iodoaryl)-3-ethylbenzenecarboximidamide. nih.gov This reaction can be mediated by a base like potassium carbonate in water, offering an environmentally benign pathway that avoids the use of metal catalysts. nih.govresearchgate.net This method demonstrates good functional group tolerance, allowing for the synthesis of a diverse library of benzimidazole (B57391) derivatives. nih.gov

Table 2: Examples of 2-Substituted Benzimidazoles via Intramolecular Cyclization

N-(2-iodoaryl)benzamidine DerivativeProductYield (%)
N-(2-Iodophenyl)benzamidine2-Phenyl-1H-benzo[d]imidazoleHigh
N-(5-Fluoro-2-iodophenyl)benzamidine5-Fluoro-2-phenyl-1H-benzo[d]imidazoleModerate
N-(2-Iodophenyl)-4-methylbenzamidine2-(p-Tolyl)-1H-benzo[d]imidazoleHigh
N-(2-Iodophenyl)-3-ethylbenzamidine (proposed)2-(3-Ethylphenyl)-1H-benzo[d]imidazoleN/A

Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms, known for their wide range of pharmacological activities, including anti-inflammatory and analgesic properties. nih.govmdpi.com The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.gov However, amidines can also be utilized as precursors. This compound can react with reagents containing a 1,3-dielectrophilic system, such as β-ketoaldehydes or their enamine equivalents, to form the pyrazole (B372694) ring. The reaction proceeds via a cyclocondensation mechanism where the amidine acts as the nitrogen source, leading to the formation of aminopyrazoles, which can be further functionalized.

The quinazolinone skeleton is a core component of numerous alkaloids and synthetic compounds with significant biological activities. orientjchem.orgbrieflands.comsemanticscholar.org A common synthetic route involves the reaction of 2-aminobenzamides with aldehydes or carboxylic acid derivatives. rhhz.netresearchgate.net this compound can be employed in the synthesis of 2-substituted quinazolinones by reacting it with anthranilic acid derivatives. For example, condensation with 2-aminobenzoyl chloride or isatoic anhydride would lead to an intermediate that, upon cyclization, yields the 2-(3-ethylphenyl)quinazolin-4(3H)-one. This reaction leverages the amidine as a pre-formed imine equivalent that readily participates in the cyclization process.

Scaffold for Structural Diversification

The structure of this compound is well-suited for use as a central scaffold in combinatorial chemistry and fragment-based drug discovery to generate libraries of diverse molecules. nih.govresearchgate.netrsc.org The reactive amidine group can be transformed into a variety of heterocyclic rings (imidazoles, benzimidazoles, etc.), providing multiple distinct core structures from a single starting material.

Furthermore, the phenyl ring offers additional points for diversification. The ethyl group at the 3-position can be modified, or other positions on the ring (ortho, para) can be functionalized before or after the formation of the heterocyclic ring. This allows for systematic exploration of the structure-activity relationship (SAR) by varying both the heterocyclic system and the substitution pattern on the phenyl ring. Solid-phase synthesis methodologies have been developed for benzamidine-derived libraries, enabling the rapid and efficient production of numerous analogs for high-throughput screening. nih.gov

Strategies for Functional Group Tolerance and Regioselectivity

The utility of a building block in synthesis is greatly enhanced by its compatibility with a wide range of functional groups. Reactions involving benzamidines, and by extension this compound, often exhibit good functional group tolerance. For instance, in the synthesis of benzimidazoles via intramolecular C-N coupling, substituents such as fluoro, chloro, bromo, methyl, and methoxy groups on the aryl ring are well-tolerated. nih.gov Similarly, variations on the benzamidine phenyl ring are also accommodated. However, strongly acidic or basic conditions required for some cyclization reactions may not be compatible with sensitive functional groups like esters or certain protecting groups, which could undergo hydrolysis. The choice of reaction conditions (e.g., metal-free vs. catalyzed) is crucial for maximizing compatibility. nih.govorganic-chemistry.org

Regioselectivity refers to the preference for forming one constitutional isomer over another in a chemical reaction. wikipedia.org When this compound reacts with an unsymmetrical reagent, the formation of regioisomers is possible. For example, in the synthesis of pyrazoles from an unsymmetrical 1,3-dicarbonyl compound, two different isomers could potentially be formed. The outcome is governed by the relative reactivity of the two electrophilic centers in the dicarbonyl compound and the steric and electronic influence of the 3-ethylphenyl group. The ethyl group exerts a moderate steric influence and is weakly electron-donating, which can direct the nucleophilic attack of one of the amidine nitrogens to a specific carbonyl group, thereby controlling the final orientation of the substituents on the pyrazole ring. The pH of the reaction medium can also play a critical role, as protonation of the amidine can alter its nucleophilicity and rotational barriers, influencing the kinetic and thermodynamic pathways of the reaction. nih.gov

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current research landscape for amidines, and by extension benzimidamides, is vibrant and diverse. These compounds are recognized not merely as synthetic targets but as crucial building blocks and functional motifs in numerous scientific domains. researchgate.net They are valued as isosteres of amide bonds, offering unique electronic and hydrogen-bonding characteristics. researchgate.net A significant portion of current research focuses on their role as versatile precursors for the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in biologically active molecules. researchgate.netnih.gov

The reactivity of the amidine group makes it a valuable component in the development of organo-catalysts and as ligands for metal complexes. researchgate.net In medicinal chemistry, amidine-containing compounds have attracted resurgent interest for their potential as antimicrobial agents, particularly in addressing drug-resistant infections. nih.gov The core scientific interest lies in developing novel synthetic routes to access these structures and exploring their subsequent transformations into more complex molecular architectures. researchgate.netnih.gov

Emerging Trends in Amidine Chemistry

Several key trends are shaping the future of amidine chemistry, moving the field toward greater efficiency, complexity, and application.

Transition-Metal Catalysis: A dominant trend is the use of transition-metal catalyzed C–H bond activation of amidine precursors. nih.gov Metals such as rhodium, palladium, cobalt, and manganese are being employed to orchestrate novel annulation reactions (e.g., [4+1] and [4+2] cycloadditions) to construct diverse aza-heterocycles. nih.gov This approach allows for the creation of complex molecular scaffolds from simpler starting materials in an atom-economical fashion. nih.gov

Green Synthetic Protocols: There is a growing emphasis on developing environmentally benign synthetic methodologies. This includes the use of green solvents, solvent-free reaction conditions, and the development of reusable catalysts to minimize chemical waste and energy consumption. nih.govrasayanjournal.co.in

Novel Catalytic Systems: Beyond traditional methods, researchers are exploring innovative catalytic strategies. For instance, the development of P(III)/P(V)O redox catalysis provides a new pathway for synthesizing amidines from readily available amides, avoiding harsher reagents. researchgate.net

Medicinal and Biological Applications: The structural features of amidines—particularly their ability to engage in hydrogen bonding and electrostatic interactions—make them prime candidates for drug design. nih.gov An emerging trend is the rational design of amidine derivatives to target specific biological pathways or to combat antimicrobial resistance. nih.gov

Potential Avenues for Advanced Synthetic Methodologies

Building on current trends, the synthesis of 3-Ethylbenzenecarboximidamide and its analogs could be significantly advanced through several strategic avenues. The development of more efficient, selective, and sustainable methods for creating the benzimidamide core and for its subsequent functionalization is a key area for future research.

One of the primary goals is the continued development of one-pot and multi-component reactions that allow for the rapid assembly of complex, highly substituted benzimidamides from simple precursors. researchgate.net Furthermore, applying advanced transition-metal catalyzed C-H activation techniques could enable the direct functionalization of the aromatic ring of compounds like this compound, providing access to novel derivatives that are otherwise difficult to synthesize. nih.gov

Below is a comparative table of established and emerging synthetic routes to amidines.

Synthetic StrategyPrecursor(s)Typical ConditionsAdvantagesDisadvantages
Pinner Reaction Nitriles, AlcoholsAnhydrous acid (e.g., HCl)Well-established, good for unsubstituted amidines. semanticscholar.orgRequires stoichiometric acid, harsh conditions. semanticscholar.org
From Amides Amides, AminesPCl₅ or POCl₃ followed by amine addition. semanticscholar.orgGood for di- and tri-substituted amidines. semanticscholar.orgOften requires harsh chlorinating agents, moderate yields. semanticscholar.org
Metal-Mediated Addition Nitriles, AminesLewis acids (e.g., AlCl₃) or Lanthanide(III) catalysts. semanticscholar.orgMilder conditions than direct addition for unreactive nitriles. semanticscholar.orgCan require high temperatures or specialized catalysts. semanticscholar.org
C-H Activation/Annulation Aryl Amidines, Alkynes/Diazo compoundsTransition metals (Rh, Co, Mn). nih.govHigh atom economy, access to complex heterocycles. nih.govMay require expensive catalysts and optimization. nih.gov
P(III)/P(V)O Redox Catalysis Amides, AminesP(III) catalyst, halide source. researchgate.netActivates stable amides under milder conditions. researchgate.netNewer method, scope may still be under exploration. researchgate.net

Future Prospects for Theoretical and Computational Studies of Benzimidamides

Theoretical and computational chemistry offers powerful tools to accelerate research into benzimidamides like this compound. While experimental studies on this specific molecule are limited, computational methods can provide significant predictive insights.

Future computational work is expected to focus on several key areas:

Reaction Mechanism Analysis: Computational modeling can be used to investigate the transition states and reaction pathways of novel synthetic methods. nih.gov For example, DFT calculations can help elucidate the mechanisms of metal-catalyzed C-H activation reactions, guiding the optimization of reaction conditions and catalyst design. nih.govacs.org

Prediction of Biological Activity: Molecular docking and molecular dynamics (MD) simulations represent a significant opportunity for future research. nih.govresearchgate.net These methods can be used to screen this compound and related virtual compounds against libraries of biological targets (e.g., enzymes like serine proteases) to identify potential therapeutic applications. nih.govwikipedia.org Such studies can predict binding affinities and modes, prioritizing candidates for experimental validation. researchgate.net

The table below outlines potential computational approaches and their applications for studying benzimidamides.

Computational MethodApplicationPotential Insights for this compound
Density Functional Theory (DFT) Electronic structure calculation, reaction mechanism analysis. researchgate.netnih.govEffect of the ethyl group on reactivity, prediction of spectroscopic properties, elucidation of synthetic pathways. nih.gov
Molecular Docking Prediction of binding mode and affinity to a biological target. researchgate.netresearchgate.netIdentification of potential protein targets (e.g., proteases), hypothesis generation for medicinal chemistry applications. nih.gov
Molecular Dynamics (MD) Simulation Analysis of conformational dynamics and binding stability over time. nih.govresearchgate.netUnderstanding the stability of a potential ligand-protein complex, characterizing key binding interactions. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Correlating chemical structure with biological activity.Developing predictive models for the activity of a series of benzimidamide derivatives.
Non-Linear Optical (NLO) Property Calculation Analysis of molecular hyperpolarizability. nih.govAssessment of potential for use in materials science and optoelectronics. nih.gov

By integrating these computational strategies with advanced synthetic methodologies, future research can unlock the full potential of this compound and the broader class of benzimidamide compounds.

Q & A

What are the optimal synthetic routes for 3-Ethylbenzenecarboximidamide, and how can purity be maximized?

Basic
Methodological Answer:
The synthesis typically involves ethylation of benzenecarboximidamide derivatives under controlled conditions. A recommended approach is:

Reaction Setup: Use ethyl bromide or ethyl iodide as alkylating agents in anhydrous dimethylformamide (DMF) at 60–80°C under nitrogen atmosphere to prevent oxidation.

Acid Catalysis: Add hydrochloric acid (HCl) to protonate the imidamide group, enhancing electrophilicity for ethyl substitution .

Purification: Perform column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the product. Confirm purity via HPLC (≥98%) using a C18 reverse-phase column .

Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Basic
Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Look for the ethyl group signals (triplet at ~1.2 ppm for CH₃ and quartet at ~3.4 ppm for CH₂) and aromatic protons (multiplets at 7.2–7.8 ppm).
    • ¹³C NMR: Confirm the imidamide carbon (C=N) at ~165 ppm and ethyl carbons (CH₃ at ~15 ppm, CH₂ at ~45 ppm) .
  • Mass Spectrometry (MS): ESI-MS in positive mode should show [M+H]⁺ peaks matching the molecular formula (C₉H₁₂N₂O, exact mass 164.22 g/mol).
  • Infrared (IR): Stretching vibrations for C=N (1630–1680 cm⁻¹) and N-H (3300–3500 cm⁻¹) .

How can researchers address discrepancies in reported enzyme inhibition data for this compound?

Advanced
Methodological Answer:
Contradictory IC₅₀ values across studies may arise from:

Assay Variability:

  • Standardize enzyme sources (e.g., recombinant vs. tissue-extracted) and buffer conditions (pH, ionic strength).
  • Use kinetic assays (e.g., continuous spectrophotometric monitoring) to distinguish competitive vs. non-competitive inhibition .

Compound Stability: Pre-incubate the compound in assay buffers to rule out hydrolysis or oxidation artifacts.

Data Normalization: Include internal controls (e.g., known inhibitors like benzamidine) to calibrate activity measurements .

What strategies improve the compound’s utility in protein-ligand interaction studies?

Advanced
Methodological Answer:

  • Covalent Binding Studies:
    • Use X-ray crystallography or cryo-EM to resolve the binding site. The ethyl group may occupy hydrophobic pockets, while the imidamide forms hydrogen bonds with catalytic residues (e.g., serine proteases) .
  • Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) to differentiate entropy-driven (hydrophobic interactions) vs. enthalpy-driven (hydrogen bonding) binding modes.
  • Mutagenesis: Engineer enzyme variants (e.g., S195A in trypsin) to validate the necessity of specific residues for inhibition .

How can researchers optimize experimental designs to study the compound’s reactivity in complex biological matrices?

Advanced
Methodological Answer:

  • Metabolic Stability:
    • Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Use LC-MS/MS to quantify parent compound and metabolites.
  • Cellular Uptake:
    • Employ fluorescent analogs (e.g., BODIPY-labeled derivatives) and confocal microscopy to track intracellular localization.
    • Measure logP (octanol/water partition coefficient) to predict membrane permeability .

What are the best practices for reconciling conflicting data on the compound’s role in polymer chemistry applications?

Advanced
Methodological Answer:

  • Reactivity Profiling:
    • Compare reaction kinetics in polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene). The ethyl group’s electron-donating effects may alter nucleophilic substitution rates .
  • Polymer Characterization:
    • Use GPC (gel permeation chromatography) to determine molecular weight distributions. Contradictions in reported Tg values may stem from varying crosslink densities.
  • Controlled Radical Polymerization: Optimize initiator (e.g., AIBN) concentrations and reaction times to achieve desired chain lengths .

How should researchers design dose-response experiments to evaluate toxicity in cell-based assays?

Advanced
Methodological Answer:

  • Cell Line Selection: Use primary cells (e.g., hepatocytes) and immortalized lines (e.g., HEK293) to assess tissue-specific toxicity.
  • Endpoint Multiplexing: Combine MTT assays (viability) with caspase-3/7 activity measurements (apoptosis) to distinguish cytostatic vs. cytotoxic effects.
  • Statistical Modeling: Fit data to sigmoidal curves (Hill equation) to calculate EC₅₀ and Hill coefficients, ensuring n ≥ 3 biological replicates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.